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Piperidine, 1-(1-oxo-3-phenylpropyl)-

Cat. No.: B181371
CAS No.: 21924-11-8
M. Wt: 217.31 g/mol
InChI Key: HOJGUDWNFKNCPF-UHFFFAOYSA-N
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Description

Contextualization within N-Acyl Piperidine (B6355638) Chemistry

Piperidine, 1-(1-oxo-3-phenylpropyl)- belongs to the broad class of N-acyl piperidines, which are characterized by a piperidine ring where the nitrogen atom is bonded to a carbonyl group. The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, making its derivatives a fertile ground for chemical and biological investigations. nih.gov The introduction of an acyl group to the piperidine nitrogen can significantly influence the molecule's physical, chemical, and biological properties. N-acyl piperidines, including the naturally occurring alkaloid piperine (B192125), have been shown to interact with various biological targets and can affect the bioavailability of other drugs. tjnpr.org Research in this area often focuses on the synthesis of novel derivatives and the evaluation of their potential pharmacological activities. nih.govresearchgate.net

Significance of Amide Scaffolds in Synthetic Organic Chemistry

The amide bond is a cornerstone of organic and medicinal chemistry, renowned for its stability and its capacity for hydrogen bonding. numberanalytics.comnumberanalytics.com This functional group is a fundamental component of peptides, proteins, and a multitude of pharmaceutical agents. nih.govacsgcipr.org The planarity and stability of the amide bond, a result of electron delocalization, make it a reliable and predictable linker in molecular design. numberanalytics.com In drug development, the amide scaffold is frequently incorporated to enhance interactions with biological targets, thereby improving a compound's efficacy and pharmacokinetic profile. numberanalytics.comacs.org The synthesis of amides is a critical process in the creation of new therapeutic agents, with numerous methods developed to facilitate this key chemical transformation. numberanalytics.comacsgcipr.org

Overview of Research Trajectories for Piperidine, 1-(1-oxo-3-phenylpropyl)-

Research concerning Piperidine, 1-(1-oxo-3-phenylpropyl)- has primarily revolved around its synthesis and its potential as a precursor for more complex molecules. It is recognized as a significant intermediate in the synthesis of neuroactive pharmaceuticals like haloperidol (B65202) and loperamide (B1203769). nih.gov Investigations into its biological properties have suggested potential analgesic effects. Furthermore, its structural features, including the piperidine ring and the phenylpropyl group, make it a candidate for studies exploring interactions with various biological targets, such as enzymes and receptors in the central nervous system. clinmedkaz.org The compound's crystal structure has also been a subject of study, revealing a stable chair conformation for the piperidine ring. nih.gov

Detailed Research Findings

To provide a clearer understanding of the scientific data associated with this compound, the following tables summarize key findings from academic research.

Table 1: Chemical and Physical Properties of Piperidine, 1-(1-oxo-3-phenylpropyl)-

PropertyValue/DescriptionSource(s)
Molecular Formula C₁₄H₁₉NO chemnet.com
Molecular Weight ~217.31 g/mol evitachem.com
CAS Number 21924-11-8 chemnet.com
IUPAC Name 1-(1-oxo-3-phenylpropyl)piperidine
Structure A piperidine ring connected via its nitrogen to a 3-phenylpropanoyl group. evitachem.com
Physical State Not explicitly stated in the provided results.
Solubility Not explicitly stated in the provided results.
Spectroscopic Data NMR: Signals corresponding to the piperidine ring protons are expected in the δ 1.4–2.8 ppm range, with the ketone moiety's adjacent protons appearing around δ 2.1–2.5 ppm. Aromatic protons from the phenyl group are anticipated in the δ 7.2–7.4 ppm region. HRMS: The molecular ion peak is expected at m/z 231.1622 for C₁₄H₁₇NO⁺.

Table 2: Synthesis and Reaction Parameters

Synthesis MethodReagents and ConditionsKey Findings/ObservationsSource(s)
Nucleophilic Acyl Substitution Piperidine and a suitable 3-phenylpropanoyl derivative (e.g., 3-phenylpropanoyl chloride).This is a common method for forming the amide bond.
Reaction from 3-chloro-3-phenylpropan-1-one Piperidine, 3-chloro-3-phenylpropan-1-one, triethylamine (B128534) (base), in a solvent like anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).The reaction is typically conducted at 0–5°C to minimize side reactions. A molar ratio of 1:1.2 (ketone:piperidine) is often used to ensure complete conversion over 6–8 hours under a nitrogen atmosphere.
Hydrogenation of Pyridine (B92270) Derivatives Hydrogenation of pyridine derivatives containing phenylpropyl substituents.This method leads to the formation of the saturated piperidine ring. evitachem.com
Lithium Diisopropylamide (LDA) Method Piperidine is deprotonated with LDA, followed by nucleophilic attack on a suitable carbonyl compound.This method facilitates the formation of the ketone. evitachem.com

Table 3: Reported Biological and Pharmacological Insights

Area of InvestigationResearch FocusSummary of FindingsSource(s)
Pharmaceutical Intermediate Use in the synthesis of neuroleptic drugs.It is a documented intermediate in the synthesis of haloperidol and loperamide. nih.gov
Analgesic Properties Evaluation of pain-relieving effects.The compound has demonstrated significant analgesic properties in research studies.
Enzyme Inhibition Potential to inhibit various enzymes.Studies suggest it may inhibit enzymes in key metabolic pathways, which could contribute to potential anticancer and antimicrobial effects.
Receptor Modulation Interaction with central nervous system receptors.It is proposed to interact with various CNS receptors, indicating potential applications in neurological disorders.
Apoptosis Induction Effect on cancer cells.Research indicates it may trigger intrinsic apoptotic pathways in cancer cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO B181371 Piperidine, 1-(1-oxo-3-phenylpropyl)- CAS No. 21924-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14(15-11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJGUDWNFKNCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359503
Record name Piperidine, 1-(1-oxo-3-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21924-11-8
Record name Piperidine, 1-(1-oxo-3-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Piperidine, 1 1 Oxo 3 Phenylpropyl

Direct Acylation Approaches

Direct acylation involves the formation of an amide bond between the piperidine (B6355638) nitrogen and a 3-phenylpropanoyl moiety. This is a straightforward and widely utilized method for synthesizing N-acylpiperidines.

Acylation of Piperidine with 3-Phenylpropionyl Halides

A common and efficient method for the synthesis of Piperidine, 1-(1-oxo-3-phenylpropyl)- is the reaction of piperidine with a 3-phenylpropionyl halide, most notably 3-phenylpropionyl chloride. nih.gov In this reaction, the nucleophilic nitrogen of the piperidine ring attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide product. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Utilization of Carboxylic Acid Derivatives for Amide Bond Formation

Beyond acyl halides, other derivatives of 3-phenylpropanoic acid can be employed for amide bond formation. mdpi.com These methods often involve the use of coupling agents to activate the carboxylic acid, facilitating the nucleophilic attack by piperidine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. These methods are particularly useful when the corresponding acyl halide is unstable or difficult to handle. Research has shown that various primary and secondary amines, including piperidine, can be successfully reacted with derivatives of 3-phenylpropanoic acid. mdpi.com

Optimizing Reaction Conditions in Acylation Protocols

The efficiency of acylation reactions can be significantly influenced by several factors, including the choice of solvent, temperature, and the nature of the base used.

ParameterConditionRationale
Solvent Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)Prevents interference with the reaction and allows for easy workup.
Temperature Typically 0 °C to room temperatureControls the reaction rate and minimizes the formation of byproducts.
Base Tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270)Neutralizes the HCl generated, driving the reaction to completion.
Molar Ratio A slight excess of the acylating agent or piperidineCan be used to ensure the complete consumption of the limiting reagent.

Table 1: Optimized Reaction Conditions for Acylation. This interactive table summarizes key parameters for optimizing the acylation of piperidine.

Nucleophilic Substitution Reactions

An alternative synthetic route involves the nucleophilic substitution of a suitable substrate by piperidine. This approach leverages the nucleophilicity of the piperidine nitrogen to displace a leaving group.

Reaction of Piperidine with 3-Chloro-3-phenylpropan-1-one

The synthesis can be accomplished through the reaction of piperidine with 3-chloro-3-phenylpropan-1-one. In this process, piperidine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom and displacing it. This reaction is often performed in an anhydrous solvent to prevent side reactions.

ParameterConditionRationale
Solvent Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)Provides a non-reactive medium for the substitution.
Temperature 0–5°CMinimizes potential side reactions such as ketone reduction.
Base Triethylamine (TEA)Acts as a scavenger for the generated HCl.
Molar Ratio 1:1.2 (3-chloro-3-phenylpropan-1-one:piperidine)Ensures the complete conversion of the chloro-ketone.
Atmosphere NitrogenPrevents unwanted reactions with atmospheric moisture and oxygen.
Reaction Time 6–8 hoursAllows for the reaction to proceed to completion.

Table 2: Reaction Conditions for Nucleophilic Substitution. This interactive table details the specific conditions for the reaction between piperidine and 3-chloro-3-phenylpropan-1-one.

Investigation of SN2 Mechanism in Substitution Processes

The reaction between piperidine and a halo-ketone like 3-chloro-3-phenylpropan-1-one proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. libretexts.orglibretexts.org The S(_N)2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orgbyjus.com

Several key features characterize the S(_N)2 mechanism:

Kinetics: The reaction rate is dependent on the concentration of both the nucleophile (piperidine) and the substrate (3-chloro-3-phenylpropan-1-one), making it a second-order reaction. libretexts.orgbyjus.com

Stereochemistry: The nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the chiral center, if one is present. This is often referred to as a "backside attack". chemistrysteps.commasterorganicchemistry.com

Steric Hindrance: S(_N)2 reactions are sensitive to steric hindrance around the reaction center. Less sterically hindered substrates react faster. byjus.commasterorganicchemistry.com

In the context of this synthesis, the piperidine nitrogen performs a backside attack on the carbon atom bonded to the chlorine. The transition state involves the partial formation of the C-N bond and partial breaking of the C-Cl bond. masterorganicchemistry.com The rate of this substitution is favored by good nucleophiles like piperidine. chemistrysteps.com

Condensation Reactions

Condensation reactions provide a direct approach to the synthesis of Piperidine, 1-(1-oxo-3-phenylpropyl)-. These reactions typically involve the acylation of piperidine with a suitable 3-phenylpropanoyl derivative.

Preparation via Condensation with Phenylpropiolic Acid for Enamine Precursors

A two-step synthetic route involves the initial condensation of piperidine with phenylpropiolic acid to form an enamine intermediate, specifically 1-(3-phenylpropanoyl)piperidine. This enamine serves as a crucial precursor for the subsequent hydrogenation step to yield the final product. This method is advantageous as it sets the stage for a stereoselective reduction.

Alternative condensation strategies employ cinnamoyl chloride or cinnamic anhydride (B1165640) as acylating agents. The reaction of cinnamoyl chloride with piperidine in the presence of a base like triethylamine in a solvent such as dichloromethane leads to the formation of the target compound through nucleophilic acyl substitution.

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a pivotal step in several synthetic routes to Piperidine, 1-(1-oxo-3-phenylpropyl)-, particularly when starting from unsaturated precursors like enamines.

Hydrogenation of Enamine Intermediates

The enamine intermediate, 1-(3-phenylpropanoyl)piperidine, prepared from the condensation of piperidine and phenylpropiolic acid, can be effectively hydrogenated to the saturated target compound. This reduction of the carbon-carbon double bond within the enamine structure is a critical transformation. The hydrogenation of enesulfonamides is believed to proceed through imine intermediates, with the tautomerization of the enesulfonamide to the N-sulfonylimine being the rate-determining step. dicp.ac.cn

Comparative Analysis of Catalysts (e.g., Pd/C, Raney Ni, PtO₂)

The choice of catalyst significantly influences the efficiency and selectivity of the hydrogenation process. Commonly employed catalysts for the reduction of enamine intermediates include Palladium on carbon (Pd/C) and Raney Nickel (Raney Ni). Platinum-based catalysts, such as Platinum oxide (PtO₂), are also utilized in hydrogenation reactions. ntnu.noresearchgate.net

A comparative analysis indicates that different catalysts exhibit varying activities and selectivities. For instance, in the hydrogenation of tetralin, a model reaction for aromatic ring saturation, Pd catalysts were found to have the highest trans/cis decalin ratio at low conversions, while Ni catalysts yielded the lowest ratio at conversions above 30%. researchgate.net The choice between these catalysts often depends on the desired stereochemical outcome and reaction conditions. For example, some studies have shown that Pt/Al₂O₃ and Ni/Al₂O₃ catalysts can produce similar initial trans/cis ratios, but the ratio increases more significantly with Pt at higher conversions due to cis-trans isomerization. ntnu.no In contrast, Ni catalysts show a smaller increase in this ratio, suggesting lower isomerization activity. ntnu.no

Table 1: Catalyst Performance in Hydrogenation

Catalyst Key Characteristics
Pd/C High activity, commonly used for hydrogenation of enamines.
Raney Ni An alternative to Pd/C, also effective for enamine hydrogenation.
PtO₂ A versatile hydrogenation catalyst.

Pressure and Temperature Parameters in Catalytic Hydrogenation

The conditions of catalytic hydrogenation, specifically pressure and temperature, are critical parameters that must be optimized to achieve high yields and selectivity. For the hydrogenation of the enamine intermediate derived from phenylpropiolic acid, the reaction is typically carried out under a hydrogen pressure of 50 psi at a temperature of 25–30°C.

In other hydrogenation systems, such as the hydrogenation of tetralin, reactions have been conducted at significantly higher pressures and temperatures, for instance, at 3540 kPa (approximately 513 psi) and 548 K (275°C). researchgate.netou.edu The specific parameters are highly dependent on the substrate, catalyst, and desired reaction rate. For example, the reduction of some catalysts, like Ni supported on alumina, may require higher temperatures (e.g., 723 K) compared to Pt and Pd catalysts (e.g., 573 K). ou.edu

Table 2: Hydrogenation Parameters for Enamine Intermediate

Parameter Value Reference
Catalyst 10% Pd/C (5 wt% of substrate)
Pressure 50 psi H₂
Solvent Ethanol or Ethyl Acetate
Temperature 25–30°C

Mannich Reaction Pathways

The Mannich reaction represents another important synthetic route for preparing piperidine derivatives. researchgate.netnih.govrsc.org This multicomponent reaction typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid. While direct synthesis of Piperidine, 1-(1-oxo-3-phenylpropyl)- via a classical Mannich reaction is not explicitly detailed in the provided context, the principles of the Mannich reaction are relevant to the synthesis of substituted piperidines. researchgate.netnih.govrsc.org For instance, the nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is a versatile tool for creating β-nitroamines, which can be precursors to piperidines. researchgate.net

Synthesis of Piperidine-Containing Mannich Bases

The Mannich reaction is a fundamental method for the synthesis of β-amino carbonyl compounds, which are valuable intermediates in the production of pharmaceuticals and other bioactive molecules. researchgate.net This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine, such as piperidine. mdpi.com The resulting products are known as Mannich bases. mdpi.comjofamericanscience.org

In the context of synthesizing Piperidine, 1-(1-oxo-3-phenylpropyl)-, the Mannich reaction offers a direct route. The general principle involves the condensation of a suitable ketone, an aldehyde, and piperidine. jofamericanscience.org For instance, the reaction of acetophenone, benzaldehyde, and piperidine can yield a β-amino ketone. The use of various catalysts can facilitate this transformation, and the reaction conditions can be optimized to improve yields.

Phenolic Mannich bases of chalcone (B49325) analogues have been synthesized using piperidine as the amine component. nih.gov This highlights the versatility of piperidine in forming such structures. The reaction typically involves the aminomethylation of a phenolic ketone or aldehyde. nih.gov

Multicomponent Reaction Approaches for β-Amino Ketones

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. researchgate.net These reactions are atom-economical and offer a streamlined approach to complex molecules. The synthesis of β-amino ketones, the core structure of Piperidine, 1-(1-oxo-3-phenylpropyl)-, is well-suited for MCR strategies. nih.gov

A common MCR for this purpose is the one-pot, three-component Mannich reaction. researchgate.netresearchgate.net This reaction brings together a ketone, an aldehyde, and an amine in a single reaction vessel to directly form the β-amino ketone. nih.govresearchgate.net For the synthesis of the target compound, this would involve reacting a phenyl-containing ketone, an appropriate aldehyde, and piperidine.

Various catalysts have been employed to enhance the efficiency of these multicomponent Mannich reactions. For example, ZnO nanoparticles have been shown to effectively catalyze the one-pot, three-component reaction of ketones, aromatic aldehydes, and amines in water, leading to good to excellent yields of the corresponding β-amino carbonyl compounds. researchgate.net Similarly, bismuth nitrate (B79036) has been used as a recyclable catalyst for the one-pot Mannich reaction of aromatic ketones, aromatic aldehydes, and aromatic amines at room temperature, also affording high yields. researchgate.net The use of such catalysts can make the process more environmentally friendly and cost-effective. researchgate.net

Comparative Analysis of Synthetic Methods

A comparative analysis of the different synthetic routes to Piperidine, 1-(1-oxo-3-phenylpropyl)- is crucial for selecting the most appropriate method for a given application, considering factors such as yield, purity, scalability, and cost.

Yield and Purity Assessments of Different Routes

The yield and purity of Piperidine, 1-(1-oxo-3-phenylpropyl)- are highly dependent on the chosen synthetic method and the specific reaction conditions.

Synthetic MethodTypical YieldsPurity Assessment Methods
Nucleophilic Substitution>75% under optimized conditions HPLC with a C18 column (>95% purity)
Three-Component Mannich Reaction (ZnO nanoparticles)Good to excellent researchgate.netNot specified
Three-Component Mannich Reaction (Bismuth nitrate)High yields researchgate.netNot specified
N-Acylation of anilino-ester70-80% researchgate.netNot specified
Catalytic N-debenzylation~90% researchgate.netNot specified

This table is based on reported yields for similar compounds or reaction types and may not be specific to Piperidine, 1-(1-oxo-3-phenylpropyl)-.

One reported synthesis involving a nucleophilic substitution reaction followed by workup and recrystallization achieved yields exceeding 75% under optimized conditions. The purity of the final product was assessed using High-Performance Liquid Chromatography (HPLC) with a C18 column, showing a purity of over 95%. Another approach involving N-acylation of an anilino-ester intermediate reported yields of 70-80%, while a subsequent catalytic N-debenzylation step yielded approximately 90% of the desired product. researchgate.net Three-component Mannich reactions catalyzed by ZnO nanoparticles or bismuth nitrate have been reported to provide good to excellent and high yields, respectively. researchgate.netresearchgate.net

Scalability and Cost-Efficiency in Laboratory Synthesis

The scalability and cost-efficiency of a synthetic method are critical considerations for its practical application, particularly for potential large-scale production.

Multicomponent reactions are often favored for their scalability and cost-efficiency due to their one-pot nature, which reduces the number of synthetic steps, solvent usage, and purification procedures. researchgate.net The use of recyclable catalysts, such as ZnO nanoparticles and bismuth nitrate, further enhances the cost-effectiveness and environmental friendliness of these methods. researchgate.netresearchgate.net

Chemical Reactivity and Transformation of Piperidine, 1 1 Oxo 3 Phenylpropyl

Oxidation Reactions

The oxidation of Piperidine (B6355638), 1-(1-oxo-3-phenylpropyl)- can target the phenylpropyl portion of the molecule. The specific outcomes of these reactions are highly dependent on the oxidizing agent employed.

Oxidation of the Phenylpropyl Moiety

Oxidation of the phenylpropyl group can lead to the formation of new functional groups. Depending on the reaction conditions and the strength of the oxidizing agent, various products can be obtained. For instance, oxidation can occur at the benzylic position of the phenylpropyl chain, potentially leading to the introduction of a hydroxyl group or further oxidation to a ketone.

Effects of Common Oxidizing Agents (e.g., KMnO₄, CrO₃)

Common and potent oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be utilized to oxidize the phenylpropyl group. evitachem.com The use of these strong oxidants can result in the cleavage of the phenylpropyl side chain, ultimately leading to the formation of carboxylic acids or ketones. evitachem.com For example, under harsh oxidative conditions, the phenylpropyl group could be cleaved to yield benzoic acid. The specific products formed will be contingent on the precise reaction conditions, including temperature and the stoichiometry of the reagents.

Reduction Reactions

The carbonyl group within the amide linkage of Piperidine, 1-(1-oxo-3-phenylpropyl)- is a key site for reduction reactions. These transformations can yield alcohols and are influenced by the choice of reducing agent and the stereochemical nature of the starting material.

Reduction of the Carbonyl Group to Alcohols

The carbonyl group of the amide can be reduced to a secondary alcohol. evitachem.com This transformation involves the addition of a hydride (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. The product of this reduction is 1-(1-hydroxy-3-phenylpropyl)piperidine.

Application of Reducing Agents (e.g., LiAlH₄, NaBH₄) and Stereochemical Outcomes

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective in reducing amides to amines. masterorganicchemistry.comrsc.org However, for the reduction of the carbonyl group to an alcohol without affecting the rest of the amide, milder conditions or specific reagents are necessary. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides under normal conditions. masterorganicchemistry.com

The reduction of tertiary amides with LiAlH₄ typically proceeds to the corresponding tertiary amine. masterorganicchemistry.com The reaction mechanism involves the initial formation of a tetrahedral intermediate which then collapses.

Reducing AgentReactivity with AmidesTypical Product
Lithium Aluminum Hydride (LiAlH₄) HighAmine masterorganicchemistry.comrsc.org
Sodium Borohydride (NaBH₄) Low/NoneNo reaction under standard conditions masterorganicchemistry.com

This table provides a general overview of the reactivity of common reducing agents with amides.

The stereochemical outcome of the reduction depends on the chirality of the starting material and the reaction conditions. If the starting β-keto amide is chiral, the reduction of the carbonyl group can lead to the formation of diastereomeric alcohols. The facial selectivity of the hydride attack on the carbonyl carbon determines the stereochemistry of the resulting alcohol.

Stereoselective Reduction of β-Keto Amides

The synthesis of amides with a stereogenic center at the β-position often requires multi-step processes. nih.gov Strategies for achieving this include asymmetric conjugate additions and reductions. nih.gov Recent advancements have explored direct, one-step methods for the synthesis of β-chiral amides from α,β-unsaturated carboxylic acids and secondary amines using copper hydride (CuH) catalysis. nih.gov This approach offers a route to enantiomerically enriched β-chiral amides under mild conditions. nih.gov While this specific method applies to the synthesis rather than the reduction of a pre-existing β-keto amide, the principles of stereocontrol are relevant.

In the context of reducing a β-keto amide like Piperidine, 1-(1-oxo-3-phenylpropyl)-, achieving stereoselectivity would involve the use of chiral reducing agents or catalysts that can differentiate between the two faces of the carbonyl group. The steric and electronic properties of both the substrate and the reagent would play a crucial role in determining the diastereomeric ratio of the alcohol products.

Substitution Reactions

Substitution reactions are fundamental in modifying the core structure of Piperidine, 1-(1-oxo-3-phenylpropyl)-, allowing for the introduction of new functional groups that can modulate its chemical and biological properties.

Halogenation of the Phenylpropyl Group

The phenylpropyl group of Piperidine, 1-(1-oxo-3-phenylpropyl)- is amenable to halogenation, a key strategy for creating derivatives with altered electronic and steric properties. This process typically involves electrophilic aromatic substitution on the phenyl ring or radical substitution on the propyl chain. The introduction of halogen atoms can significantly influence the molecule's reactivity in subsequent reactions, such as cross-coupling, and can impact its biological activity.

Formation of Halogenated Derivatives

The synthesis of halogenated derivatives of Piperidine, 1-(1-oxo-3-phenylpropyl)- can be achieved using various halogenating agents. For instance, reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed to introduce halogen atoms onto the phenylpropyl group. These reactions lead to the formation of derivatives that serve as versatile intermediates for further chemical transformations. The specific conditions and choice of reagent determine the position and extent of halogenation.

Derivatization Strategies and Functional Group Interconversions

Derivatization of Piperidine, 1-(1-oxo-3-phenylpropyl)- is a broad field encompassing modifications at multiple sites on the molecule. These strategies are crucial for exploring structure-activity relationships and developing new chemical entities.

Modifications of the Piperidine Ring and N-Substituents

The piperidine ring itself is a prime target for modification. Strategies include the introduction of substituents on the ring's carbon atoms or alterations to the N-substituent. nih.govmdpi.com Research has shown that even small modifications, such as the addition of a methyl group to the piperidine nitrogen, can influence lipophilic interactions within biological targets. nih.gov More complex modifications can involve ring-opening reactions or the construction of bicyclic systems. rsc.org The "escape from flatland" approach in medicinal chemistry encourages the creation of more three-dimensional structures, and spirocyclic piperidine derivatives have been synthesized to enhance interaction with protein binding sites. mdpi.com

Table 1: Examples of Piperidine Ring and N-Substituent Modifications

Starting Material Reagent/Catalyst Modification Type Product Class Reference
N-Boc-4-methylene piperidine 1. 9-BBN 2. PdCl2dppf, Aryl-Br Suzuki Coupling 4-Arylmethyl-piperidines organic-chemistry.org
Pyridine (B92270) derivatives Rhodium(I) catalyst Asymmetric Hydrogenation Chiral Piperidines mdpi.com
1,6-enynes Triethylborane Radical Cyclization Polysubstituted Alkylidene Piperidines nih.gov
ϖ-amino fatty acids Iron catalyst, Phenylsilane Reductive Amination Piperidines nih.gov

Transformations of the Ketone Functionality

The ketone group in Piperidine, 1-(1-oxo-3-phenylpropyl)- is a versatile handle for a variety of chemical transformations. Reduction of the carbonyl group using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields the corresponding secondary alcohol. This introduces a new chiral center and a hydroxyl group that can be further functionalized. Other transformations can include the formation of imines or enamines, providing pathways to a diverse range of derivatives.

Table 2: Selected Transformations of the Ketone Group

Reaction Type Reagent Product Functional Group
Reduction Sodium borohydride (NaBH4) Secondary Alcohol
Reduction Lithium aluminum hydride (LiAlH4) Secondary Alcohol
Oxidation Potassium permanganate (KMnO4) Carboxylic Acid

Introduction of Chiral Centers and Stereochemical Control

Introducing chirality into the structure of Piperidine, 1-(1-oxo-3-phenylpropyl)- is of significant interest for applications where stereochemistry is crucial. researchgate.net Chiral piperidine scaffolds are prevalent in many pharmaceuticals. researchgate.netresearchgate.net The introduction of a chiral center can be achieved through several methods, including asymmetric synthesis or the resolution of racemic mixtures.

A key position for introducing a chiral center is the carbon of the ketone group. Asymmetric reduction of the ketone creates a chiral alcohol with a specific stereochemistry (R or S). Another approach involves introducing substituents at various positions on the piperidine ring, which can also create chiral centers. researchgate.netresearchgate.net The maximum number of possible stereoisomers for a molecule can be determined by the formula 2^n, where 'n' is the number of chiral centers. youtube.com However, the presence of symmetry elements, such as an internal mirror plane, can lead to the formation of meso compounds, which are achiral despite having chiral centers, thus reducing the total number of unique stereoisomers. youtube.com

The use of chiral building blocks, such as phenylglycinol-derived oxazolopiperidone lactams, allows for the enantioselective construction of structurally diverse piperidine-containing compounds. researchgate.net These methods provide regio- and stereocontrolled access to enantiomerically pure polysubstituted piperidines. researchgate.net

Spectroscopic and Structural Elucidation of Piperidine, 1 1 Oxo 3 Phenylpropyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule, allowing for a complete assignment of the molecular skeleton.

The ¹H NMR spectrum of Piperidine (B6355638), 1-(1-oxo-3-phenylpropyl)- is expected to show distinct signals corresponding to the protons of the phenyl ring, the propyl chain, and the piperidine moiety. The phenyl group typically exhibits signals in the aromatic region (δ 7.20-7.35 ppm). The protons of the ethyl bridge (-CH₂-CH₂-) between the phenyl group and the carbonyl group would appear as two triplets. The methylene (B1212753) group adjacent to the phenyl ring (benzylic protons) would be observed at approximately 2.95 ppm, while the methylene group adjacent to the carbonyl would be shifted further downfield to around 2.75 ppm due to the electron-withdrawing effect of the carbonyl group.

The piperidine ring protons show a more complex pattern. Due to the amide bond, rotation around the C-N bond can be restricted, leading to two distinct sets of signals for the axial and equatorial protons adjacent to the nitrogen atom. These protons (α to the nitrogen) are expected to resonate around δ 3.40-3.60 ppm. The other protons of the piperidine ring (β and γ to the nitrogen) would produce a complex multiplet in the upfield region, typically between δ 1.50 and 1.70 ppm.

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ ppm)MultiplicityIntegration
Phenyl (C₆H₅)7.20 - 7.35Multiplet5H
Propyl (C₆H₅-CH₂ -)~2.95Triplet2H
Propyl (-CH₂ -C=O)~2.75Triplet2H
Piperidine (α-CH₂)3.40 - 3.60Multiplet4H
Piperidine (β, γ-CH₂)1.50 - 1.70Multiplet6H

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For Piperidine, 1-(1-oxo-3-phenylpropyl)-, a total of 11 distinct signals are expected, accounting for the 14 carbon atoms (with some overlap in the phenyl and piperidine regions). The most downfield signal corresponds to the carbonyl carbon (C=O) of the amide group, typically appearing around δ 170-172 ppm. The aromatic carbons of the phenyl ring would produce signals in the δ 126-142 ppm range.

The aliphatic carbons of the propyl chain and piperidine ring appear in the upfield region. The benzylic carbon (C₆H₅-C H₂) is expected around δ 30 ppm, while the carbon alpha to the carbonyl (-C H₂-C=O) would be found near δ 35 ppm. The piperidine carbons show signals with the carbons adjacent to the nitrogen (α-carbons) appearing around δ 43-48 ppm, and the more distant carbons (β and γ) resonating between δ 24 and δ 27 ppm.

Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ ppm)
Carbonyl (C =O)170 - 172
Phenyl (C -Ar, Quaternary)~142
Phenyl (C H-Ar)126 - 129
Piperidine (α-C H₂)43 - 48
Propyl (-C H₂-C=O)~35
Propyl (C₆H₅-C H₂)~30
Piperidine (β-C H₂)~26
Piperidine (γ-C H₂)~24

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra. evitachem.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. evitachem.com For Piperidine, 1-(1-oxo-3-phenylpropyl)-, a COSY spectrum would show a clear correlation between the adjacent methylene protons of the propyl chain (-CH₂-CH₂-). It would also map the connectivity within the piperidine ring, showing correlations between the α-protons and β-protons, and between the β-protons and γ-protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between carbon and proton atoms, which is vital for connecting different structural fragments. evitachem.com Key HMBC correlations would include:

A correlation from the carbonyl carbon (C=O) to the protons of the adjacent methylene group in the propyl chain and to the α-protons of the piperidine ring. This definitively links the propyl chain and the piperidine ring to the carbonyl group.

Correlations from the benzylic protons to the quaternary and ortho-carbons of the phenyl ring, confirming the attachment of the propyl chain to the phenyl group.

These 2D techniques, used together, provide an unambiguous map of the molecule's covalent framework.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental composition. For Piperidine, 1-(1-oxo-3-phenylpropyl)-, with the molecular formula C₁₄H₁₉NO, the calculated exact mass (monoisotopic mass) is 217.1467 Da. An HRMS measurement yielding a value extremely close to this would confirm the molecular formula and rule out other potential formulas with the same nominal mass.

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) is formed and then undergoes fragmentation into smaller, charged ions. The pattern of these fragments is a molecular fingerprint that helps to confirm the structure. The fragmentation of amides is well-documented.

For Piperidine, 1-(1-oxo-3-phenylpropyl)-, key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the propyl chain is a common pathway for ketones and amides. This would result in the formation of a stable acylium ion.

McLafferty Rearrangement: While less common for amides than ketones, a rearrangement involving the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen could occur.

Cleavage within the Piperidine Ring: The piperidine ring can undergo cleavage, often initiated by the nitrogen atom, leading to characteristic fragment ions. A common fragmentation for cyclic amines involves the loss of a hydrogen atom (M-1) or the loss of an ethylene (B1197577) molecule (M-28).

Benzylic Cleavage: Cleavage at the benzylic position (C₆H₅CH₂–CH₂) is highly favorable due to the formation of the stable tropylium (B1234903) ion (m/z 91).

Plausible Mass Fragments for Piperidine, 1-(1-oxo-3-phenylpropyl)-

m/zProposed Fragment IonFormula
217Molecular Ion [M]⁺˙[C₁₄H₁₉NO]⁺˙
126[M - C₆H₅CH₂]⁺[C₆H₁₂NO]⁺
120[M - C₆H₅CH₂CH₂]⁺[C₅H₁₀NCO]⁺
91Tropylium Ion[C₇H₇]⁺
84Piperidine radical cation[C₅H₁₀N]⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.

The IR spectrum of Piperidine, 1-(1-oxo-3-phenylpropyl)- is characterized by specific absorption bands that correspond to the vibrations of its constituent functional groups. A prominent feature in the IR spectrum of this and similar N-acylpiperidines is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. orgchemboulder.comspectroscopyonline.com This band is typically observed in the region of 1690-1630 cm⁻¹ for amides. ucla.edu The exact position of the carbonyl stretch can be influenced by factors such as conjugation and ring strain. pg.edu.pl For saturated ketones, this peak generally appears around 1715 ± 10 cm⁻¹. spectroscopyonline.com

Since Piperidine, 1-(1-oxo-3-phenylpropyl)- is a tertiary amide, it will not exhibit the N-H stretching vibrations that are characteristic of primary and secondary amines and amides. ucla.edu Primary amines typically show two N-H stretch absorptions, while secondary amines show one. ucla.edu The spectrum will, however, display C-H stretching vibrations from the alkyl and aromatic portions of the molecule. Alkyl C-H stretches are typically found in the 2950-2850 cm⁻¹ region, while aromatic C-H stretches appear around 3030 cm⁻¹. ucla.edu

Table 1: Characteristic IR Absorption Ranges for Functional Groups in Piperidine, 1-(1-oxo-3-phenylpropyl)-

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
Amide C=O Stretch1690 - 1630Strong intensity, characteristic of tertiary amides. ucla.edu
Aromatic C=C Bending1700 - 1500Medium intensity, indicates the presence of the phenyl ring. ucla.edu
Alkyl C-H Stretch2950 - 2850Medium to strong intensity, from the piperidine and propyl groups. ucla.edu
Aromatic C-H Stretch~3030Variable intensity, characteristic of the phenyl group. ucla.edu
C-N StretchNot specified in search results

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of Piperidine, 1-(1-oxo-3-phenylpropyl)- is determined by its chromophores, which are the parts of the molecule that absorb light in the UV-Vis region. The primary chromophores in this compound are the phenyl group and the carbonyl group.

The phenyl group gives rise to π→π* transitions, which are typically observed in the UV region. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The carbonyl group can undergo both n→π* and π→π* transitions. youtube.com The n→π* transition involves the promotion of an electron from a non-bonding n orbital (on the oxygen atom) to an antibonding π* orbital. These transitions are generally weaker (lower molar absorptivity) than π→π* transitions. libretexts.org

The conjugation between the phenyl ring and the carbonyl group in related structures can influence the wavelength of maximum absorption (λmax). youtube.com This conjugation can lead to a red shift (a shift to longer wavelengths) of the absorption bands. libretexts.org The solvent can also affect the position of these transitions; for instance, n→π* transitions often experience a blue shift (a shift to shorter wavelengths) in polar solvents. libretexts.orgyoutube.com

Table 2: Expected Electronic Transitions for Chromophores in Piperidine, 1-(1-oxo-3-phenylpropyl)-

ChromophoreElectronic TransitionExpected Wavelength Range (nm)Notes
Phenyl Groupπ→π~200-280The exact position and intensity depend on substitution.
Carbonyl Groupn→π~270-300Generally a weak absorption. youtube.com
Carbonyl Groupπ→π*~180-220Generally a strong absorption.

X-ray Crystallography

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.

In the solid state, the piperidine ring in derivatives typically adopts a chair conformation, which is the most stable arrangement. nih.govwikipedia.org This has been observed in the crystal structures of various piperidine-containing compounds. researchgate.netresearchgate.net The specific conformation, including the puckering parameters of the ring, can be determined from the crystallographic data. For instance, in one related piperidine derivative, the piperidine ring was found to exhibit a chair conformation with specific puckering parameters. researchgate.net The substituent on the nitrogen atom can influence the preference for an axial or equatorial position. wikipedia.org In many N-substituted piperidines, the substituent occupies an equatorial position to minimize steric hindrance. researchgate.net

The crystal packing of Piperidine, 1-(1-oxo-3-phenylpropyl)- would be stabilized by various intermolecular interactions. Although this molecule lacks a traditional hydrogen bond donor like an N-H group, weak C-H···O hydrogen bonds are possible, where a hydrogen atom attached to a carbon atom interacts with the oxygen atom of the carbonyl group of a neighboring molecule. researchgate.netresearchgate.net These interactions can link molecules into chains or more complex networks. researchgate.net

Table 3: Common Intermolecular Interactions in Phenyl-Containing Piperidine Derivatives

Interaction TypeDescriptionPotential Role in Crystal Packing
C-H···O Hydrogen BondingAn interaction between a carbon-bound hydrogen and a carbonyl oxygen. researchgate.netresearchgate.netCan form chains or networks, influencing the crystal packing arrangement. researchgate.net
π-π StackingAn attractive interaction between the aromatic rings of adjacent molecules. mdpi.comContributes to the stabilization of the crystal lattice by holding molecules together.
van der Waals ForcesWeak, non-specific interactions between all atoms.Provide a general cohesive force within the crystal.

Elemental Composition Analysis

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. This destructive method measures the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula, C₁₄H₁₉NO.

The theoretical elemental composition of Piperidine, 1-(1-oxo-3-phenylpropyl)- is derived from its molecular formula and the atomic weights of its constituent elements. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity. For instance, the structure and composition of similar novel compounds are routinely confirmed using elemental analysis alongside spectroscopic methods. mdpi.com

Theoretical Elemental Composition of C₁₄H₁₉NO

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 14 168.154 77.38%
Hydrogen H 1.008 19 19.152 8.81%
Nitrogen N 14.007 1 14.007 6.45%
Oxygen O 15.999 1 15.999 7.36%

| Total | | | | 217.312 | 100.00% |

Note: The table presents the calculated theoretical values. Experimental results from elemental analysis are compared to these figures to validate the compound's composition.

Chromatographic Techniques for Purity and Identity Confirmation

Chromatography is an indispensable tool in analytical chemistry for separating, identifying, and purifying the components of a mixture. For Piperidine, 1-(1-oxo-3-phenylpropyl)-, various chromatographic methods are employed to assess its purity and confirm its identity by comparing its retention behavior to that of a known reference standard.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for determining the purity of non-volatile compounds like Piperidine, 1-(1-oxo-3-phenylpropyl)-. In this technique, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, using a polar mobile phase. nih.govijper.org

The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like phosphoric acid or formic acid to improve peak shape and resolution. nih.govgoogle.com Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits strong absorbance, such as 254 nm, owing to the presence of the phenyl group. google.comgoogle.com The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A simple, sensitive, and accurate RP-HPLC method is crucial for routine quality control. nih.gov

Gas Chromatography (GC)

Gas chromatography is a technique suitable for volatile or semi-volatile compounds. Piperidine, 1-(1-oxo-3-phenylpropyl)-, due to its molecular weight, can be analyzed by GC, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). researchgate.net The method typically involves direct injection of the sample dissolved in an appropriate solvent into the GC, where it is vaporized. researchgate.net

Separation occurs in a capillary column, such as one with a diphenyl dimethyl polysiloxane stationary phase. researchgate.net The carrier gas, usually an inert gas like helium or nitrogen, transports the analyte through the column. The retention time—the time it takes for the compound to travel from the injector to the detector—is a characteristic identifier. This technique is highly effective for separating the main compound from volatile impurities or residual solvents. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring reaction progress or preliminary purity checks. nih.gov A small amount of the compound is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum). The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). As the mobile phase ascends the plate by capillary action, it separates the components of the spot. The position of the compound is visualized under UV light, and its retention factor (Rf) value is calculated.

Summary of Chromatographic Methods

Technique Stationary Phase Mobile Phase Example Detector Purpose
HPLC C18 (Reversed-Phase) Acetonitrile/Water (with 0.1% Phosphoric Acid) nih.govijper.org UV (e.g., 254 nm) google.comgoogle.com Purity determination, Quantitative analysis
GC Diphenyl dimethyl polysiloxane researchgate.net Helium or Nitrogen (Carrier Gas) FID, MS Purity assessment, Analysis of volatile impurities

| TLC | Silica Gel | Ethyl Acetate/Hexane | UV Light | Reaction monitoring, Preliminary purity check |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict various molecular properties with a favorable balance of accuracy and computational cost.

Geometry optimization using DFT aims to find the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. For Piperidine (B6355638), 1-(1-oxo-3-phenylpropyl)-, these calculations are benchmarked against experimental data where available.

X-ray crystallography of the related compound, 1-(3-Oxo-3-phenylpropyl)piperidinium chloride, has shown that the piperidine ring adopts a stable chair conformation. Computational geometry optimization would seek to replicate this finding. Key structural parameters from the crystal structure, such as the puckering parameters of the piperidine ring (Q = 0.571 Å, θ = 180.0°), provide a target for validating the chosen computational method and basis set. Furthermore, DFT calculations can model intermolecular forces, such as the π–π stacking observed between the phenyl rings of adjacent cations in the crystal lattice, which was found to have a centroid–centroid distance of 3.8164 Å.

Analysis of the electronic structure involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more polarizable and reactive. DFT calculations also allow for the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites, crucial for predicting interaction patterns. nih.govopenaccesspub.org

Table 1: Selected Experimental Crystal Data for 1-(3-Oxo-3-phenylpropyl)piperidinium chloride

Parameter Value
Formula C₁₄H₂₀NO⁺·Cl⁻
Crystal System Monoclinic
a (Å) 11.2936 (13)
b (Å) 12.0531 (15)
c (Å) 10.9650 (13)
β (°) 112.971 (5)
Volume (ų) 1374.2 (3)

Data sourced from an X-ray crystallography study, which serves as a benchmark for computational geometry optimization.

DFT calculations are widely employed to predict spectroscopic parameters, which can then be compared with experimental spectra for structural verification. This includes predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Ultraviolet-Visible (UV-Vis) electronic transitions. While specific calculated data for Piperidine, 1-(1-oxo-3-phenylpropyl)- is not detailed in the available literature, the methodology is standard. The process involves calculating the magnetic shielding tensors for NMR or the excitation energies for UV-Vis for the optimized geometry of the molecule. openaccesspub.org Agreement between the predicted and experimental spectra provides strong evidence for the proposed structure. openaccesspub.org

Theoretical vibrational analysis via DFT is used to calculate the frequencies and intensities of vibrational modes, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net Each calculated frequency can be assigned to a specific motion of the atoms, such as the stretching of the C=O bond, the C-N bond, or various bending modes within the piperidine and phenyl rings. nih.gov This detailed assignment helps in the interpretation of experimental spectra and confirms the presence of key functional groups. The accuracy of these predictions gives confidence in the computationally determined molecular structure. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with their environment.

While DFT calculations identify a single, minimum-energy structure, MD simulations explore the full conformational landscape of a molecule by simulating its motion over time. For Piperidine, 1-(1-oxo-3-phenylpropyl)-, MD simulations can reveal the flexibility of the phenylpropyl side chain relative to the piperidine ring.

Experimental evidence from crystallography confirms the piperidine ring itself prefers a rigid chair conformation. However, the side chain has several rotatable bonds, and MD simulations can determine the preferred orientations and the energy barriers between different conformations in various environments (e.g., in a vacuum or in a solvent). Studies on related systems have shown that the conformation of the piperidine ring can be influenced by substituents and its interaction with binding partners, with some analogues being constrained to boat conformations. nih.gov

MD simulations are a crucial tool in drug discovery for modeling how a ligand (like a piperidine derivative) interacts with a biological target, such as a protein receptor. mdpi.com By docking the ligand into the active site of a receptor and running an MD simulation, researchers can observe the stability of the binding pose and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, and electrostatic interactions) that are responsible for the ligand's affinity and selectivity. mdpi.com

For analogues of Piperidine, 1-(1-oxo-3-phenylpropyl)-, this approach is invaluable. For instance, computational studies on related phenyl piperidine derivatives have been used to develop Quantitative Structure-Activity Relationship (QSAR) models that correlate specific structural features with biological activity, guiding the design of novel antidepressant agents. mdpi.com Similarly, modeling has been used to understand how bridged piperidine analogues bind to the P2Y₁₄ receptor, showing that the receptor can tolerate different piperidine ring conformations. nih.gov Other studies have modeled how piperidine-containing compounds act as agonists for the sigma-1 receptor (Sig-1R) or as potent stimulators of bone morphogenetic protein-2 (BMP-2). These simulation studies provide a rational blueprint for optimizing lead compounds to improve their interaction with specific biological targets. mdpi.com

Mechanistic Studies using Computational Methods

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions. For a compound like Piperidine, 1-(1-oxo-3-phenylpropyl)-, theoretical methods could be employed to understand its formation and reactivity. However, a detailed review of scientific literature reveals a lack of specific computational mechanistic studies published for this particular molecule. The following sections describe the types of computational investigations that could be applied.

Elucidation of Reaction Pathways and Transition States

In the realm of computational chemistry, the elucidation of reaction pathways involves mapping the energetic landscape of a chemical transformation. For the synthesis of Piperidine, 1-(1-oxo-3-phenylpropyl)-, which is typically formed by the acylation of piperidine with 3-phenylpropanoic acid or its derivative, computational methods could identify the most likely sequence of steps. This would involve calculating the geometries and energies of reactants, intermediates, transition states, and products.

Understanding Reaction Selectivity and Limitations

Computational methods are also invaluable for understanding and predicting the selectivity of chemical reactions. For instance, if a substituted piperidine were used, these methods could predict whether the reaction would favor one stereoisomer over another. Similarly, if the acylating agent had other reactive sites, computational analysis could determine the likelihood of side reactions, thereby explaining the limitations of a particular synthetic route.

These predictive capabilities stem from the ability to calculate the activation energies for competing reaction pathways. The pathway with the lower activation energy is generally favored, and the ratio of products can often be estimated. In the context of Piperidine, 1-(1-oxo-3-phenylpropyl)-, such studies could optimize reaction conditions to maximize the yield of the desired product and minimize the formation of impurities. However, specific computational studies focusing on the reaction selectivity and limitations for the synthesis of this compound have not been reported in the scientific literature.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a key component of modern drug discovery and materials science. It aims to correlate the chemical structure of a compound with its biological activity or physical properties. For piperidine derivatives, which are common scaffolds in medicinal chemistry, SAR studies are frequently performed. tandfonline.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Studies for Analogue Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their activities. nih.govtandfonline.com This is achieved by calculating numerical descriptors for each molecule that encode its physicochemical properties, such as electronic, steric, and hydrophobic characteristics. These descriptors are then used to build a statistical model, often using techniques like multiple linear regression (MLR) or machine learning algorithms, that can predict the activity of new, unsynthesized analogues. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that aligns a set of molecules and calculates their steric and electrostatic fields. These fields are then correlated with the biological activity to create a 3D map that highlights regions where changes in structure are likely to increase or decrease activity.

While QSAR and CoMFA studies have been conducted on various classes of piperidine derivatives to optimize their properties as, for example, enzyme inhibitors or receptor ligands, no specific QSAR or CoMFA studies for analogues of Piperidine, 1-(1-oxo-3-phenylpropyl)- have been found in the reviewed literature. tandfonline.comnih.gov

In Silico Screening and Ligand Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. researchgate.netsciengpub.ir This approach significantly reduces the number of compounds that need to be synthesized and tested in the lab. sciengpub.ir Methods like molecular docking predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction. nih.gov

Following virtual screening, ligand design involves modifying promising candidates to improve their binding affinity and other properties. This can be done by growing the ligand within the binding site or by linking fragments together.

These in silico methods are widely applied to piperidine-based compounds in drug discovery. researchgate.netnih.govresearchgate.net For Piperidine, 1-(1-oxo-3-phenylpropyl)-, if a biological target were identified, these techniques could be used to screen for it or to design novel analogues with enhanced activity. At present, there are no published reports of such in silico screening or ligand design studies specifically involving this compound.

Advanced Research Applications and Biological Relevance Non Clinical Focus

Role as Synthetic Precursors and Building Blocks in Complex Molecule Synthesis

Piperidine (B6355638), 1-(1-oxo-3-phenylpropyl)- serves as a crucial starting material and intermediate in the synthesis of a variety of more complex chemical structures, particularly in the realm of medicinal chemistry. Its piperidine ring and phenylpropyl group provide a foundational scaffold for the construction of diverse derivatives. evitachem.com

Intermediate in Synthetic Pathways to Neuroactive Drugs

This compound is a well-established intermediate in the synthesis of several neuroactive drugs. Its structural framework is integral to the final architecture of these therapeutic agents.

Haloperidol (B65202): Piperidine, 1-(1-oxo-3-phenylpropyl)- is a key precursor in the synthesis of haloperidol, a butyrophenone (B1668137) antipsychotic. nih.gov The synthesis involves the reaction of this intermediate with other chemical entities to build the final, more complex structure of haloperidol.

Loperamide (B1203769): It also serves as an intermediate in the production of loperamide, an opioid-receptor agonist used for its antidiarrheal properties. researchgate.net The synthesis of loperamide and its analogs often involves the alkylation of a piperidine derivative, a process where a molecule like Piperidine, 1-(1-oxo-3-phenylpropyl)- can be a critical component. nih.govchemicalbook.comgoogle.com

Precursor for Advanced Piperidine Derivatives

The chemical reactivity of Piperidine, 1-(1-oxo-3-phenylpropyl)- makes it a valuable precursor for a wide array of advanced piperidine derivatives. evitachem.com The piperidine ring system is a common feature in many biologically active compounds, and this precursor allows for various chemical modifications. nih.gov Synthetic strategies often involve reactions targeting the carbonyl group or the piperidine nitrogen, enabling the introduction of diverse functional groups and the creation of novel molecular scaffolds. evitachem.com

Table 1: Synthetic Methods for Piperidine Derivatives

Method Description Reference
Hydrogenation/Reduction Catalytic hydrogenation of pyridine (B92270) precursors is a common method to produce the piperidine core. nih.govdtic.mil
Cyclization Reactions Intramolecular reactions, such as the Dieckmann condensation, can be used to form the piperidine ring from acyclic precursors. dtic.mil

Synthesis of Piperidone Alkaloids

Piperidone alkaloids, a class of natural products and synthetic compounds with diverse biological activities, can be synthesized using precursors like Piperidine, 1-(1-oxo-3-phenylpropyl)-. The core piperidone structure, a piperidine ring containing a ketone functional group, is a key feature of these alkaloids. nih.gov Synthetic routes may involve the modification of the existing carbonyl group in the precursor or the construction of a new piperidone ring system. google.com

In Vitro and In Vivo (Animal Model) Investigations of Analgesic Properties

The analgesic potential of compounds structurally related to Piperidine, 1-(1-oxo-3-phenylpropyl)- has been a subject of non-clinical research. These investigations aim to understand the mechanisms by which these molecules may alleviate pain in experimental settings. longdom.orglongdom.org

Modulation of Neurotransmitter Systems in Experimental Models

Research in animal models suggests that certain piperidine derivatives can exert analgesic effects by modulating various neurotransmitter systems. The interaction with these systems is a key area of investigation to understand their potential pharmacological effects.

Opioid Receptors: A significant focus of research has been on the interaction of phenylpiperidine derivatives with opioid receptors, particularly the mu-opioid receptor. longdom.orgpainphysicianjournal.com Binding to these receptors can trigger signaling cascades that lead to an analgesic response in preclinical models.

Dopamine (B1211576) Receptors: The structural similarity of some derivatives to known dopamine receptor ligands has prompted investigations into their effects on the dopaminergic system. nih.gov

Table 2: Experimental Analgesic Studies of Piperidine Derivatives | Study Type | Model | Observation | Reference | | --- | --- | --- | | In Vivo | Tail-flick test in mice | Some 1,2,4-triazole (B32235) derivatives with piperidine moieties showed significant increases in pain threshold. | nih.gov | | In Vivo | Tail immersion test in rodents | Certain 4-piperidinopiperidine (B42443) and 4-aminomethylpiperidine derivatives exhibited potent analgesic activity. | longdom.orglongdom.org | | In Vitro | Radioligand binding assays | Haloperidol analogues demonstrated binding affinity for dopamine D2 and D4 receptors. | nih.gov |

Anti-inflammatory Research in Experimental Systems

In addition to analgesic properties, the anti-inflammatory potential of piperidine-containing compounds has been explored in various experimental systems. These studies often utilize in vitro cell-based assays and in vivo animal models of inflammation.

Research has shown that certain derivatives can reduce the production of pro-inflammatory mediators. For instance, studies on 1,2,4-triazole derivatives incorporating a piperidine ring have demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema models in mice. nih.gov These findings suggest that the piperidine scaffold may be a valuable component in the design of novel anti-inflammatory agents for further preclinical investigation.

Reduction of Pro-inflammatory Cytokine Levels in Model Systems

Pro-inflammatory cytokines are signaling molecules that play a crucial role in initiating and amplifying inflammatory responses. nih.gov Molecules like Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are key mediators in this process. nih.govmdpi.com The excessive production of these cytokines can contribute to pathological conditions, and therefore, compounds that can modulate their levels are of significant scientific interest. nih.gov

While direct studies on the effect of Piperidine, 1-(1-oxo-3-phenylpropyl)- on specific pro-inflammatory cytokine levels are not extensively detailed in the available literature, the broader class of piperidine derivatives has been investigated for anti-inflammatory properties. The mechanism often involves the inhibition of enzymes or modulation of receptors involved in the inflammatory cascade. For instance, some piperidine-containing compounds, like piperine (B192125), have been shown to regulate crucial signaling pathways such as NF-κB, which is central to the expression of many pro-inflammatory genes. nih.gov The potential for Piperidine, 1-(1-oxo-3-phenylpropyl)- to exhibit similar activities is an area for further investigation, building on the general understanding that these heterocyclic structures can interact with biological systems that control inflammation. nih.gov

Antimicrobial Activity Studies

The antimicrobial properties of Piperidine, 1-(1-oxo-3-phenylpropyl)- and related derivatives have been a significant focus of research, demonstrating notable efficacy against various bacterial pathogens.

Piperidine, 1-(1-oxo-3-phenylpropyl)- has demonstrated effective inhibitory action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This broad-spectrum potential is a common feature among many piperidine derivatives, which are frequently explored for their antibacterial capabilities. researchgate.netbiointerfaceresearch.comacademicjournals.org Studies on various substituted piperidine compounds confirm their activity against these specific and other clinically relevant bacterial strains. researchgate.netnih.govnih.gov

The potency of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. For Piperidine, 1-(1-oxo-3-phenylpropyl)-, specific MIC values have been determined against key bacterial strains.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus4
Escherichia coli8

These values indicate significant antibacterial potency. Depending on the specific derivative and bacterial strain, MICs for various piperidine compounds can range from 4 µg/mL to over 512 µg/mL. nih.govmdpi.com

The mechanisms through which piperidine derivatives exert their antimicrobial effects are multifaceted. For Piperidine, 1-(1-oxo-3-phenylpropyl)-, the mechanism may involve its interaction with specific molecular targets like enzymes. evitachem.com The carbonyl group within its structure could form covalent bonds with nucleophilic sites on bacterial proteins, leading to the inhibition of their activity and disruption of essential biochemical pathways. evitachem.com

Broader studies of piperidine-based compounds suggest several potential mechanisms of action, including:

Enzyme Inhibition : Interference with enzymes crucial for bacterial metabolic pathways. researchgate.net

Cell Membrane Disruption : The chemical structure of these compounds may allow them to compromise the integrity of the bacterial cell membrane. researchgate.net

Interference with Protein Synthesis : Some derivatives may inhibit the processes necessary for creating essential bacterial proteins. researchgate.net

Anticancer Potential in In Vitro Cell Line Studies

The potential of piperidine-containing compounds as anticancer agents has been explored in numerous in vitro studies, focusing on their ability to halt the proliferation of cancer cells and induce programmed cell death (apoptosis).

While specific studies on Piperidine, 1-(1-oxo-3-phenylpropyl)- are limited, extensive research on the related natural alkaloid piperine, which features a piperidine ring, provides significant insights into the potential mechanisms against cancer cells. nih.gov Piperine has been shown to act as a tumor suppressor and induce apoptosis in various cancer cell lines, including breast and ovarian cancer. nih.govnih.gov

In breast cancer cell lines, piperine has been observed to inhibit cell proliferation and induce apoptosis through multiple pathways. nih.gov It can affect mitochondrial membrane integrity, leading to the release of cytochrome c, and activate the caspase-dependent apoptotic pathway. nih.gov Research has shown that piperine can be effective against different types of breast cancer cells, including triple-negative and estrogen receptor-positive lines. nih.gov

In ovarian cancer cell lines (such as A2780 and OVCAR-3), piperine has demonstrated dose- and time-dependent anti-proliferative effects. nih.govnih.gov It induces apoptosis by causing cell cycle arrest and activating intrinsic apoptotic pathways mediated by JNK/p38 MAPK signaling. nih.govnih.gov Notably, piperine showed these cytotoxic effects against ovarian cancer cells but not against normal human ovarian surface epithelial cells, suggesting a degree of selectivity. nih.govnih.gov The process involves the activation of caspase-3 and -9, key executioner enzymes in apoptosis. nih.gov

Cancer TypeCell Line ExampleObserved Effects of Related Piperidine Compounds (Piperine)Reference
Breast CancerMCF-7, MDA-MB-468, MDA-MB-231Inhibits cell proliferation; Induces apoptosis via caspase-3 activation and mitochondrial pathways. nih.govnih.gov
Ovarian CancerA2780, OVCAR-3Inhibits cell proliferation and migration; Induces apoptosis via JNK/p38 MAPK pathway; Causes cell cycle arrest. nih.govnih.gov

These findings in closely related compounds suggest that Piperidine, 1-(1-oxo-3-phenylpropyl)- warrants further investigation as a potential agent for inducing apoptosis in cancer cells. The core piperidine structure is a key feature in many compounds showing cytotoxic activity against various tumor cell lines. nih.govmdpi.com

Activation of Caspase Cascades and Mitochondrial Membrane Potential Disruption

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of cancerous cells. Research has indicated that Piperidine, 1-(1-oxo-3-phenylpropyl)-, and structurally related compounds can trigger this process through the intrinsic apoptotic pathway, which is heavily reliant on mitochondrial function. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). researchgate.net Studies on related piperidine alkaloids, such as piperine, have shown that treatment of cancer cells leads to a significant, dose-dependent decrease in mitochondrial membrane potential. researchgate.net

This loss of membrane integrity is a pivotal step that precedes the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the primary executioners of apoptosis. nih.govnih.gov The disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors into the cytoplasm, which in turn activates initiator caspases, such as caspase-9. researchgate.netnih.gov Activated caspase-9 then proceeds to activate executioner caspases, most notably caspase-3. nih.govnih.gov Caspase-3 is responsible for the proteolytic cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov In vitro experiments have confirmed that Piperidine, 1-(1-oxo-3-phenylpropyl)- induces apoptosis in breast cancer cell lines by activating this very caspase cascade.

The process is often regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated, leading to an increased Bax/Bcl-2 ratio that facilitates mitochondrial permeabilization. researchgate.net

Investigation of Cytochrome C Release and Apoptosome Formation

Following the disruption of the mitochondrial outer membrane, a critical event is the release of cytochrome c from the intermembrane space into the cytosol. nih.govresearchgate.net This release is a point of no return in the apoptotic cascade. Studies have demonstrated that treatment with piperidine compounds can effectively trigger this release in various cancer cell lines. nih.gov

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). nih.gov This binding event, in the presence of dATP/ATP, induces a conformational change in Apaf-1, allowing it to oligomerize and form a large, wheel-like protein complex known as the apoptosome. nih.govresearchgate.net The apoptosome then serves as a platform for the recruitment and activation of pro-caspase-9. nih.gov This activation of the initiator caspase-9 is a crucial step that directly links mitochondrial dysfunction to the execution phase of apoptosis. nih.gov The activated caspase-9 within the apoptosome complex subsequently activates downstream effector caspases like caspase-3, amplifying the death signal and ensuring the efficient dismantling of the cell. nih.gov Therefore, the ability of Piperidine, 1-(1-oxo-3-phenylpropyl)- and its analogs to induce cytochrome c release is fundamental to its pro-apoptotic activity. researchgate.net

Enzyme Inhibition and Receptor Modulation in Cancer Pathways

The biological activity of Piperidine, 1-(1-oxo-3-phenylpropyl)- extends to the modulation of specific enzymes and receptors that are crucial in cancer cell proliferation and survival. The compound itself is recognized as an intermediate in the synthesis of ligands for the Sigma-1 (σ1) receptor. The σ1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane and is implicated in regulating calcium signaling, ion channel function, and cellular stress responses, all of which can influence cancer cell fate.

Furthermore, derivatives and related structures have shown significant inhibitory effects on key signaling pathways. For instance, the related alkaloid piperine has been found to inhibit the phosphorylation and subsequent activation of STAT-3 (Signal Transducer and Activator of Transcription 3). nih.gov STAT-3 is a transcription factor that is persistently activated in many cancers, promoting the expression of genes involved in proliferation, survival, and angiogenesis. Its inhibition is a key target for cancer therapy. nih.gov

Additionally, piperidine compounds have demonstrated the ability to interfere with other oncogenic pathways, such as the Wnt/β-catenin signaling pathway, which plays a critical role in colorectal cancer development and cell motility. nih.gov The capacity to inhibit enzymes like Poly(ADP-ribose) polymerase (PARP) has also been noted in tertiary amine derivatives containing the piperidine scaffold, highlighting the versatility of this chemical structure in targeting diverse cancer-related enzymes.

Structure-Activity Relationship (SAR) Investigations for Biological Activities

Impact of Core Structural Modifications (Piperidine Ring, Ketone Group) on Biological Profiles

The piperidine ring and the propionyl (1-oxo-3-phenylpropyl) side chain are core components that dictate the biological activity of Piperidine, 1-(1-oxo-3-phenylpropyl)-. Modifications to these core structures can significantly alter the compound's pharmacological profile.

Table 1: Comparison of Physicochemical Properties of Piperidine and its Bicyclic Bioisosteres researchgate.net
Compound TypeStructureWater Solubility (µM)Lipophilicity (logD)Metabolic Stability (t½ min)
Piperidine AmideAmide of Piperidine1361.614
2-Azaspiro[3.3]heptane AmideAmide of 2-Azaspiro[3.3]heptane121.231
1-Azaspiro[3.3]heptane AmideAmide of 1-Azaspiro[3.3]heptane131.052

Analysis of Substituent Effects on Activity and Selectivity

The nature and position of substituents on both the phenyl ring and the piperidine moiety can profoundly influence the biological activity and selectivity of Piperidine, 1-(1-oxo-3-phenylpropyl)- and its analogs.

Quantitative Structure-Activity Relationship (QSAR) studies on structurally similar compounds, such as 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamides, have been used to model and predict how different substituents affect binding affinity for specific targets like the CCR5 receptor. nih.gov These models can help in the rational design of new derivatives with improved potency. For example, such studies have led to the identification of guanidine (B92328) derivatives with significantly enhanced predicted activities. nih.gov

Specific substituent effects have been noted in various studies:

Fluorination: The introduction of fluorine atoms can increase lipophilicity and metabolic stability. For example, tetrafluoro groups can enhance binding kinetics to hydrophobic pockets and are critical for properties like blood-brain barrier penetration.

Aromatic Substituents: The substitution pattern on the phenyl ring of the side chain is critical. In related piperazine (B1678402) series, compounds with electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -CH3, -OCH3) on the phenyl ring showed varied antibacterial activity, indicating that electronic effects play a significant role in target interaction. researchgate.net

Piperidine Ring Substituents: Adding substituents to the piperidine ring itself can modulate activity. In cocaine analogs, inserting a methylene (B1212753) group between the piperidine ring and a polar group at the 3α-position was found to dramatically improve the inhibitory activity at monoamine transporters by allowing the flexible substituent to avoid unfavorable interactions. nih.gov

Table 2: Summary of Substituent Effects on Biological Activity
Modification LocationSubstituent TypeObserved EffectReference
Side ChainFluorination (e.g., tetrafluoro groups)Increases lipophilicity and metabolic stability; enhances binding.
Phenyl RingElectron-withdrawing/donating groupsModulates electronic properties, affecting target interaction and antibacterial activity. researchgate.net
General StructureGuanidine derivativesSignificantly improved predicted CCR5 binding affinity in related structures. nih.gov
Piperidine Ring (3α-position)Methylene linker to a polar groupDramatically improves monoamine transporter inhibition in cocaine analogs. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. Future efforts in the synthesis of "Piperidine, 1-(1-oxo-3-phenylpropyl)-" and related structures will likely focus on several key areas:

Green Chemistry Approaches: Researchers are increasingly looking to replace traditional, often harsh, reaction conditions with more sustainable alternatives. This includes the use of water as a solvent, which has been shown to be effective for the conversion of substituted pyridines to piperidines. nih.gov The development of catalytic systems that operate under milder conditions, such as lower temperatures and pressures, will also be a priority. nih.gov

Catalyst Innovation: The exploration of novel catalysts is crucial for improving reaction efficiency and selectivity. This includes the use of earth-abundant metal catalysts as alternatives to precious metals like palladium and rhodium. nih.govnews-medical.net For instance, recent research has highlighted the potential of nickel silicide and other heterogeneous catalysts for diastereoselective hydrogenations. nih.gov

Domino and One-Pot Reactions: Combining multiple reaction steps into a single, streamlined process, known as domino or one-pot reactions, offers significant advantages in terms of time, resources, and waste reduction. researchgate.net Future synthetic strategies will likely leverage these approaches to construct complex piperidine (B6355638) derivatives in a more convergent and efficient manner. researchgate.net A notable example is the integration of amide activation, nitrile ion reduction, and intramolecular nucleophilic substitution in a single pot. researchgate.net

Advancements in Stereoselective Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to selectively synthesize specific stereoisomers of "Piperidine, 1-(1-oxo-3-phenylpropyl)-" derivatives is of utmost importance for pharmacological studies.

Key areas of advancement include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. nih.gov Researchers are continuously developing new and more effective chiral ligands and catalysts for reactions such as asymmetric hydrogenation of pyridinium (B92312) salts and enantioselective cyanidation. nih.govmdpi.com For example, rhodium and palladium complexes with chiral ligands have been successfully employed for the enantioselective synthesis of piperidines. nih.govmdpi.com

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, or the "chiral pool," is another effective strategy for producing enantiomerically pure compounds. thieme-connect.com

Enzymatic Resolutions: Biocatalysis, using enzymes to perform stereoselective transformations, offers a powerful and environmentally friendly approach. news-medical.net The enzymatic hydrolysis of racemic mixtures to separate enantiomers is a well-established technique that will continue to be refined and applied to piperidine synthesis. google.com A recent study demonstrated the power of combining enzymatic carbon-hydrogen oxidation with radical cross-coupling to simplify the synthesis of complex piperidines. news-medical.net

Integrated Experimental and Computational Mechanistic Investigations

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. The synergy between experimental studies and computational modeling provides a powerful tool for elucidating complex reaction pathways.

Future mechanistic investigations will likely involve:

Advanced Spectroscopic Techniques: The use of sophisticated analytical methods, such as in-situ spectroscopy, will allow for the real-time monitoring of reactions and the identification of transient intermediates.

Density Functional Theory (DFT) Calculations: Computational methods like DFT are invaluable for modeling reaction transition states and calculating activation energies, providing insights that are often difficult to obtain through experiments alone. acs.orgnih.gov These calculations can help to predict the most likely reaction pathway and explain observed stereoselectivities. acs.orgnih.gov

Recent studies have already demonstrated the power of this integrated approach in understanding copper-catalyzed intramolecular C-H amination for the synthesis of piperidines, proposing a Cu(I)/Cu(II) catalytic cycle based on both experimental and DFT investigations. acs.org

Discovery of Novel Biological Targets and Mechanisms in Research Models

While the core structure of "Piperidine, 1-(1-oxo-3-phenylpropyl)-" is a well-established pharmacophore, the vast chemical space of its derivatives remains largely unexplored. Future research will focus on identifying novel biological targets and elucidating the mechanisms of action for these new compounds.

This will involve:

High-Throughput Screening: Screening large libraries of "Piperidine, 1-(1-oxo-3-phenylpropyl)-" derivatives against a wide range of biological targets will be crucial for identifying new lead compounds. nih.gov

Target Identification and Validation: Once a compound shows promising biological activity, significant effort will be required to identify its specific molecular target and validate its role in the observed effect.

In-depth Mechanistic Studies: Elucidating the precise mechanism by which a compound exerts its biological effect is essential for its further development. This can involve a variety of techniques, from cellular assays to in vivo animal models. nih.gov For instance, recent research on novel 1-phenylpiperidine (B1584701) urea-containing derivatives has revealed their ability to inhibit the β-catenin/BCL9 interaction and exert antitumor efficacy by activating antigen presentation. nih.gov

Design of Highly Selective Derivatives for Academic Research Probes

Chemical probes are indispensable tools for dissecting complex biological processes. The development of highly selective derivatives of "Piperidine, 1-(1-oxo-3-phenylpropyl)-" can provide researchers with powerful instruments to investigate specific biological pathways with high precision.

The design of these probes will require:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications affect a compound's potency and selectivity is fundamental to rational probe design. nih.govnih.gov

Computational Modeling: Molecular docking and other computational techniques can be used to predict how a compound will interact with its target, guiding the design of more selective derivatives. nih.gov

Affinity and Selectivity Profiling: Rigorous testing of new derivatives against a panel of related and unrelated targets is necessary to confirm their high selectivity.

By focusing on these emerging research avenues, the scientific community can continue to unlock the full potential of "Piperidine, 1-(1-oxo-3-phenylpropyl)-" and its derivatives, leading to the development of new synthetic methodologies, a deeper understanding of chemical reactivity, and the discovery of novel therapeutic agents and research tools.

Q & A

Q. What are the recommended synthetic routes for synthesizing Piperidine, 1-(1-oxo-3-phenylpropyl)-, and how can reaction conditions be optimized?

Answer:

  • Acylation of Piperidine : React piperidine with 3-phenylpropionyl chloride or its derivatives under inert conditions (e.g., nitrogen atmosphere) using a base like triethylamine to neutralize HCl byproducts. Solvents such as dichloromethane or tetrahydrofuran are typical .
  • Optimization Strategies : Vary temperature (20–60°C), stoichiometry (1:1.2 molar ratio of piperidine to acylating agent), and catalyst use (e.g., DMAP for accelerated acylation). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structural identity and purity of Piperidine, 1-(1-oxo-3-phenylpropyl)-, be validated?

Answer:

  • Spectroscopic Analysis :
    • NMR : Confirm the piperidine ring (δ 1.4–2.8 ppm for CH₂ groups) and ketone moiety (δ 2.1–2.5 ppm for COCH₂). Aromatic protons from the phenyl group appear at δ 7.2–7.4 ppm .
    • HRMS : Verify molecular ion peak at m/z 231.1622 (C₁₄H₁₇NO⁺ requires 231.1623) .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity and binding interactions of Piperidine, 1-(1-oxo-3-phenylpropyl)-?

Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the ketone oxygen is a potential hydrogen-bond acceptor .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Compare binding affinities with analogs (e.g., 1-(1-oxo-3-phenylpropenyl)piperidine) to infer SAR .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP = 2.8, indicating moderate lipophilicity) .

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

Answer:

  • Source Variability : Ensure consistent synthesis protocols (e.g., impurity profiles from different acylating agents may affect activity) .
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls. For example, DMSO concentrations >0.1% may artifactually modulate NMDA receptor binding in neuropharmacological assays .
  • Orthogonal Validation : Cross-verify results using multiple techniques (e.g., SPR for binding kinetics and functional cAMP assays for GPCR activity) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in Piperidine, 1-(1-oxo-3-phenylpropyl)- derivatives?

Answer:

  • Core Modifications :

    • Piperidine Ring : Replace with pyrrolidine or morpholine to assess ring size impact on target selectivity .
    • Ketone Group : Substitute with ester or amide functionalities to probe hydrogen-bonding requirements .
  • Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical interactions (e.g., ketone oxygen with a serine residue in enzyme active sites) .

  • Data Tables :

    DerivativeIC₅₀ (nM)logPTarget
    Parent1202.8NMDA
    Morpholine analog4501.9σ-1
    Ester analog>10003.2NMDA

Methodological Challenges

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS; the ketone group may undergo reduction or nucleophilic attack .
  • Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation pathways. Quantify metabolites with UPLC-QTOF .

Q. What analytical methods are critical for detecting stereochemical impurities in asymmetric synthesis of this compound?

Answer:

  • Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Optical Rotation : Compare [α]D values with literature standards (e.g., synthetic vs. natural derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.